6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Description
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a six-membered nitrogen-containing ring fused to a four-membered ring via a spiro junction. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine within the azaspiro core, while the carboxylic acid at the 8-position enables further functionalization. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for designing protease inhibitors and kinase-targeting molecules due to its rigid, three-dimensional structure .
Key structural attributes include:
- Spiro[3.4]octane backbone: Provides conformational rigidity, enhancing binding specificity in drug-receptor interactions.
- Boc group: Enhances solubility in organic solvents and stabilizes the amine during synthetic steps.
- Carboxylic acid: Facilitates salt formation (e.g., potassium salts) or conjugation via amide/ester linkages .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)13(8-14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJNPYDJNKNDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314388-77-6 | |
| Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting N-benzyl-1,1-dimethylurea with sodium sulfate in dimethyl sulfoxide (DMSO) to obtain N-benzyl-1-methylurea.
Introduction of the Boc Group: The N-benzyl-1-methylurea is then reacted with tert-butanol in the presence of thionyl chloride to form N-benzyl-1-(tert-butoxy)-1-methylurea.
Cyclization and Deprotection: The intermediate is treated with hydrogen fluoride in the presence of a base to achieve cyclization and deprotection, yielding the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing robust purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Backbone Modifications
- Spiro Ring Systems : Compounds like 6-azaspiro[2.5]octane-1-carboxylic acid (CAS 871727-05-8, ) exhibit reduced ring strain compared to spiro[3.4]octane derivatives, altering their reactivity in cycloaddition reactions.
- Heteroatom Incorporation : The 2-oxa variant () introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may enhance target affinity in medicinal chemistry.
Substituent Effects
- Boc vs. Hydroxymethyl/Carboxylic Acid : The Boc group (tert-butyl ester) offers temporary amine protection, whereas the hydroxymethyl group () enables oxidation to aldehydes for further cross-coupling. The carboxylic acid allows salt formation (e.g., potassium in ) or peptide bond synthesis.
- Fluorine Substitution : Fluorinated derivatives () exhibit enhanced metabolic stability and electronegativity, making them valuable in optimizing drug pharmacokinetics .
Biological Activity
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1314388-77-6
The compound's biological activity is primarily attributed to its structural features, which enable it to interact with various biological targets. The spirocyclic structure is known for enhancing binding affinity and selectivity towards specific receptors or enzymes.
Target Interactions
Research indicates that compounds similar to this compound exhibit interactions with:
- Dopamine Receptors : Compounds in this class have been identified as selective dopamine D3 receptor antagonists, which may have implications for treating neurological disorders.
- Tuberculosis Treatment : Studies have shown that related compounds can inhibit Mycobacterium tuberculosis, suggesting potential use in anti-tubercular therapies .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its analogs:
-
Antitubercular Activity :
- A study evaluated the activity of various nitrofuran carboxamide compounds derived from a diazaspiro[3.4]octane core against Mycobacterium tuberculosis H37Rv.
- The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 0.016 μg/mL, indicating potent antibacterial properties .
-
Cytotoxicity and Selectivity :
- In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
- A comparative analysis highlighted that modifications in the side chains significantly affect cytotoxic profiles and selectivity .
Data Table: Biological Activity Overview
| Study Focus | Compound Type | MIC (μg/mL) | Notable Findings |
|---|---|---|---|
| Antitubercular Activity | Nitrofuran Carboxamide Derivatives | 0.016 | Potent against Mycobacterium tuberculosis |
| Cancer Cell Cytotoxicity | Azaspiro Compounds | Varies | Selective toxicity towards cancer cells |
| Dopamine Receptor Interaction | Spirocyclic Derivatives | N/A | Potential treatment for neuropsychiatric disorders |
Case Studies
-
Case Study on Tuberculosis Treatment :
- Researchers synthesized a series of compounds based on the spirocyclic structure and tested their efficacy against drug-sensitive strains of Mycobacterium tuberculosis.
- Results indicated that specific modifications led to enhanced activity, supporting the hypothesis that structural diversity can lead to improved pharmacological profiles.
-
Cancer Therapeutics :
- A cohort study assessed the effects of azaspiro compounds on various cancer cell lines.
- The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in targeted cancer cells, highlighting their potential as anticancer agents.
Q & A
Q. What are the common synthetic strategies for preparing 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves spirocyclic ring formation followed by tert-butoxycarbonyl (Boc) protection. Key intermediates, such as tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 2092124-98-4), are synthesized via cyclization reactions using reagents like 2-oxa-spiro[3.4]octane-1,3-dione . Characterization employs:
- Infrared (IR) spectroscopy to confirm carbonyl and Boc-group absorption bands (~1680–1720 cm⁻¹).
- Elemental analysis to verify stoichiometry (e.g., C: 58.5%, H: 7.8%, N: 4.2% for C₁₅H₂₃NO₅) .
- UV-Vis spectroscopy to monitor conjugation in intermediates (e.g., λmax ~270 nm for aromatic derivatives) .
Q. How is the purity of this compound validated in academic settings, especially when commercial sources lack analytical data?
Methodological Answer: When vendor data is unavailable (e.g., Sigma-Aldrich’s "early discovery" products ), researchers use:
- HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity ≥95%.
- ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl protons at δ 1.2–1.4 ppm, spirocyclic CH₂ groups at δ 2.5–3.5 ppm) .
- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 298.3 for C₁₅H₂₃NO₅) .
Advanced Research Questions
Q. What experimental and computational methods address stereochemical challenges in spirocyclic derivatives of this compound?
Methodological Answer: Stereochemical control is critical due to diastereomer formation (e.g., tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, CAS 1252572-44-3 ). Strategies include:
Q. How can reaction mechanisms for Boc protection/deprotection in spirocyclic systems be elucidated?
Methodological Answer: Mechanistic studies employ:
- In situ IR spectroscopy to track Boc-group kinetics (e.g., tert-butyl carbonate C=O band decay under acidic conditions) .
- Isotopic labeling (e.g., ¹³C-Boc) with 2D NMR (HSQC, HMBC) to map bond cleavage sites.
- Computational reaction pathway analysis (e.g., transition-state modeling via NEB method) to identify rate-limiting steps .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Methodological Answer: Discrepancies (e.g., overlapping NMR signals in tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate, CAS 2044714-40-9 ) are addressed via:
- Variable-temperature NMR to reduce signal broadening.
- DOSY experiments to differentiate isomers based on diffusion coefficients.
- Comparative analysis with reference compounds (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 185099-67-6 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
